molecular formula C9H8O B3043173 1-Ethynyl-2-methoxybenzene CAS No. 767-91-9

1-Ethynyl-2-methoxybenzene

Cat. No.: B3043173
CAS No.: 767-91-9
M. Wt: 132.16 g/mol
InChI Key: UFOVULIWACVAAC-UHFFFAOYSA-N
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Description

Significance as a Versatile Synthetic Intermediate

The primary significance of 1-ethynyl-2-methoxybenzene lies in its role as a versatile synthetic intermediate. The presence of the highly reactive ethynyl (B1212043) group allows it to participate in a wide array of chemical transformations, most notably in carbon-carbon bond-forming reactions. cymitquimica.com It is frequently employed as a fundamental building block for the construction of more complex molecular architectures. This utility is demonstrated in its application in the synthesis of pharmaceuticals, agrochemicals, and other specialty organic compounds. cymitquimica.com The interplay between the ethynyl and methoxy (B1213986) functional groups influences the molecule's electronic properties and reactivity, enabling its use in sophisticated synthetic strategies. cymitquimica.com

Overview of Key Research Domains

Research involving this compound spans several key domains, underscoring its versatility. In organic synthesis , it is a cornerstone for creating intricate molecules through reactions like cross-coupling and cycloaddition. cymitquimica.combeilstein-journals.org In medicinal chemistry , the compound and its derivatives serve as scaffolds for designing and synthesizing potential therapeutic agents, with some derivatives showing promise in areas like anti-tuberculosis and anticancer research. Furthermore, in materials science , this compound is utilized as a monomer for the creation of novel polymers and functional materials, including those with specific optical properties. gdut.edu.cn

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-ethynyl-2-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8O/c1-3-8-6-4-5-7-9(8)10-2/h1,4-7H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFOVULIWACVAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311854
Record name 1-Ethynyl-2-methoxybenzene
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Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

767-91-9
Record name 1-Ethynyl-2-methoxybenzene
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Record name 1-Ethynyl-2-methoxybenzene
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Record name 1-ethynyl-2-methoxybenzene
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Properties of 1 Ethynyl 2 Methoxybenzene

The physical and chemical properties of 1-ethynyl-2-methoxybenzene are fundamental to its application in synthesis. It is typically a colorless to pale yellow liquid with a characteristic aromatic odor. cymitquimica.comtcichemicals.com It is soluble in common organic solvents like ethanol (B145695) and ether but insoluble in water.

Below is a table summarizing its key properties:

PropertyValueSource(s)
Molecular Formula C₉H₈O cymitquimica.comechemi.comsigmaaldrich.com
Molecular Weight 132.16 g/mol echemi.comsigmaaldrich.com
Appearance Colorless to light yellow/orange liquid cymitquimica.comtcichemicals.com
Boiling Point 197 °C sigmaaldrich.com
Density 1.022 g/mL at 25 °C sigmaaldrich.com
Refractive Index n20/D 1.5720 sigmaaldrich.com
Synonyms 2-Ethynylanisole, (2-Methoxyphenyl)acetylene cymitquimica.comsigmaaldrich.com

Synthesis of 1 Ethynyl 2 Methoxybenzene

The preparation of 1-ethynyl-2-methoxybenzene is most commonly achieved through well-established cross-coupling methodologies.

The predominant method for its synthesis is the Sonogashira cross-coupling reaction . cymitquimica.combeilstein-journals.org This reaction involves the coupling of an aryl halide with a terminal alkyne, catalyzed by a combination of palladium and copper complexes. rsc.org A typical procedure starts with an ortho-substituted methoxybenzene, such as 2-iodoanisole. rsc.org This precursor is reacted with a protected alkyne like trimethylsilylacetylene (B32187) in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) in a basic solvent mixture. rsc.org The resulting silylated product is then deprotected, often using a base like potassium carbonate in methanol, to yield the final this compound product. rsc.org This two-step, one-pot procedure can produce the target compound in high yield. rsc.org

An alternative, though less common, synthetic route involves the reaction of anisole (B1667542) with 2-chloroacetylene under basic conditions.

Applications As a Building Block in Advanced Organic Synthesis

Construction of Complex Aromatic and Heterocyclic Architectures

The dual functionality of 1-ethynyl-2-methoxybenzene allows for its elaboration into a wide array of complex aromatic and heterocyclic structures.

A primary application of this compound is in the synthesis of unsymmetrical aryl-ethynylated compounds through palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. cymitquimica.comlibretexts.orgorganic-chemistry.orgwikipedia.org This reaction involves the coupling of a terminal alkyne, such as this compound, with an aryl or vinyl halide. wikipedia.org The presence of a palladium catalyst, often in conjunction with a copper(I) co-catalyst and an amine base, facilitates the formation of a new carbon-carbon bond between the sp-hybridized carbon of the alkyne and the sp2-hybridized carbon of the halide. libretexts.orgorganic-chemistry.orgwikipedia.org

The Sonogashira coupling offers a direct and efficient method for creating extended π-conjugated systems. For instance, the reaction of this compound with various aryl halides can produce a diverse range of diarylacetylene derivatives. These compounds are of significant interest in materials science and medicinal chemistry. The reaction conditions are generally mild, often proceeding at room temperature, which allows for a high degree of functional group tolerance. wikipedia.org

Table 1: Examples of Sonogashira Coupling Reactions with this compound

Aryl HalideCatalyst SystemProductApplication AreaReference
1-Iodo-2-[2-(trimethylsilyl)ethynyl]benzenePd(PPh3)4/CuI1-(2-Methoxyphenyl)-2-(2-(trimethylsilyl)ethynyl)phenyl)acetylenePrecursor for benzannulated enediynes beilstein-journals.org
2-IodoanilinePd(CH3CN)2Cl2/Xphos2-(2-(2-Methoxyphenyl)ethynyl)anilinePrecursor for indole (B1671886) synthesis mdpi.com
1-Bromo-4-iodobenzenePd(PPh3)4/CuI1-Bromo-4-((2-methoxyphenyl)ethynyl)benzeneIntermediate for complex molecules wikipedia.org

The ethynyl (B1212043) group of this compound is a key functional handle for the construction of various fused heterocyclic systems. Through cyclization reactions, the alkyne moiety can be incorporated into new ring structures, often involving the participation of the adjacent methoxy (B1213986) group or other strategically placed functionalities.

One notable example is the synthesis of benzofuran (B130515) derivatives. Nitrative cyclization of 1-ethynyl-2-(vinyloxy)benzenes, which can be derived from this compound, provides access to 1-[2-(nitromethyl)benzofuran-3-yl] ketones. acs.org Furthermore, electrophilic cyclization of ortho-functionalized buta-1,3-diynylarenes, which can be prepared using this compound as a starting material, is a key step in the synthesis of enediynes fused to heterocyclic cores like isocoumarins. researcher.lifespbu.ru

The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a highly efficient and regioselective method for the synthesis of 1,2,3-triazole analogues using this compound. nih.govbeilstein-journals.org This reaction involves the [3+2] cycloaddition of an azide (B81097) with a terminal alkyne, such as this compound, in the presence of a copper(I) catalyst. nih.govbeilstein-journals.org The resulting 1,4-disubstituted triazoles are formed with high yields and selectivity. beilstein-journals.org

The triazole ring is a valuable pharmacophore in medicinal chemistry due to its metabolic stability and ability to form hydrogen bonds and dipole interactions with biological targets. nih.govmdpi.com By reacting this compound with various organic azides, a library of triazole analogues with diverse substitution patterns can be readily synthesized. For example, the reaction of 1-azido-2-methoxybenzene (B1268406) with ethynyl trifluoromethyl sulfide (B99878) under copper-catalyzed conditions yields 1-(2-methoxyphenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazole. mdpi.com

Table 2: Synthesis of Triazole Analogues from this compound Derivatives

Azide ReactantAlkyne ReactantCatalystProductApplicationReference
1-Azido-2-methoxybenzeneEthynyl trifluoromethyl sulfideCuSO4·5H2O/Sodium ascorbate1-(2-Methoxyphenyl)-4-[(trifluoromethyl)sulfanyl]-1H-1,2,3-triazolePotential bioactive molecule mdpi.com
Various aromatic azidesThis compoundCopper(I) source1-(Aryl)-4-(2-methoxyphenyl)-1H-1,2,3-triazoleMedicinal and agricultural chemistry usta.edu.co

This compound serves as a crucial precursor in the synthesis of benzannulated enediynes, a class of compounds known for their ability to undergo Bergman cyclization to form highly reactive diradical species. beilstein-journals.orguga.eduorganic-chemistry.org These enediynes are of significant interest due to the potent cytotoxic activity of naturally occurring enediyne antibiotics. uga.eduorganic-chemistry.org

The synthesis of a benzannulated enediyne often begins with a Sonogashira coupling reaction. For example, coupling this compound with 1-iodo-2-[2-(trimethylsilyl)ethynyl]benzene, followed by desilylation, yields a diarylacetylene intermediate. beilstein-journals.org This intermediate can then be further elaborated to form the benzannulated enediyne structure. The presence of the methoxy group can influence the electronic properties and reactivity of the enediyne system. beilstein-journals.org It has been noted that electron-donating groups can increase the rate of Bergman cyclization. uga.edu

Development of Triazole Analogues

Role in Medicinal Chemistry and Agrochemical Development

The versatile reactivity of this compound makes it a valuable intermediate in the synthesis of molecules with potential applications in medicinal chemistry and agrochemical development.

This compound is utilized as a starting material for the synthesis of various bioactive compounds. cymitquimica.com Its ability to participate in diverse chemical transformations allows for the construction of complex molecular scaffolds found in pharmaceuticals and agrochemicals. cymitquimica.com

For instance, the introduction of a methoxy substituent on a phenyl ring, as seen in derivatives of this compound, has been shown to significantly increase the potency of certain butyrylcholinesterase inhibitors. conicet.gov.ar Specifically, a compound synthesized from this compound was found to be the most active in a series of tested inhibitors. conicet.gov.ar Additionally, 1-ethynyl-4-methoxybenzene, a regioisomer, is used in the development of triazolyl-quinoline derivatives with potential insecticidal properties. usta.edu.co While not directly this compound, this highlights the importance of the ethynyl-methoxybenzene scaffold in creating bioactive molecules.

Building Block for Pharmaceutical Intermediates

This compound is a key intermediate in the synthesis of a range of compounds with potential therapeutic applications. Its terminal alkyne is particularly suited for palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, which is a cornerstone of modern medicinal chemistry for creating carbon-carbon bonds.

A notable application is in the synthesis of butyrylcholinesterase (BChE) inhibitors. Research has shown that a compound synthesized from this compound proved to be a highly potent BChE inhibitor with an IC50 value of 0.08 μM. metu.edu.tr In this context, the methoxy substituent was found to significantly enhance the inhibitory potency compared to analogues without it. metu.edu.tr

Furthermore, this compound is used to construct fluorescent labels for bioimaging, a critical tool in diagnostics and biomedical research. It serves as a precursor in the multi-step synthesis of 4,5-bis(arylethynyl)-1,2,3-triazoles. These triazole derivatives are valuable as fluorescent tags for labeling proteins and cells, exhibiting low cytotoxicity which is essential for biological applications. google.com The synthesis involves a Sonogashira cross-coupling reaction where this compound is a key reactant. google.com

The following table summarizes key pharmaceutical-related synthesis applications:

Application AreaSynthetic Role of this compoundResulting Compound ClassSignificance
Enzyme InhibitionCore building block for inhibitor synthesisButyrylcholinesterase (BChE) inhibitorsMethoxy group enhances potency, leading to a highly active inhibitor (IC50 = 0.08 μM). metu.edu.tr
BioimagingPrecursor in Sonogashira coupling4,5-bis(arylethynyl)-1,2,3-triazolesForms the basis of fluorescent labels for cell and protein tracking with low toxicity. google.com
General Medicinal ChemistryVersatile reactant in coupling reactionsAlkynylated aromatics and heterocyclesProvides a scaffold for constructing diverse and complex potential drug molecules.

Contribution to Agrochemical Synthesis

The structural motifs derived from this compound are also relevant to the agrochemical industry. The synthesis of various heterocyclic compounds, which form the backbone of many modern fungicides, herbicides, and insecticides, can utilize ethynyl-substituted aromatics as key intermediates. google.com For instance, a Chinese patent describes a method for preparing benzothiophene (B83047) derivatives, which are important for the synthesis of pesticides, using ethynyl anisole (B1667542). google.com

While direct, large-scale applications of this compound in specific commercial agrochemicals are not extensively documented in public literature, its role as an intermediate is clear. The development of novel agrochemicals often involves the creation of libraries of diverse chemical structures to screen for biological activity. beilstein-journals.org The reactivity of the ethynyl group in this compound allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for research and development in this sector. For example, related anisole derivatives are used as intermediates in the synthesis of fungicides like Kresoxim-methyl and Trifloxystrobin. indianchemicalnews.com The incorporation of fluorine-containing groups, a common strategy in developing modern agrochemicals, often leverages building blocks that can undergo versatile coupling reactions, a key feature of this compound. beilstein-journals.org

Applications in Materials Science

The same reactivity that makes this compound valuable in life sciences also underpins its use in materials science. The ethynyl group is a powerful functional handle for polymerization, surface modification, and the construction of complex molecular architectures with unique electronic and mechanical properties.

Functionalized Polymers

The terminal alkyne of this compound is a reactive monomer unit for creating functionalized polymers. The ethynyl group can undergo polymerization and cross-linking reactions, which is crucial for creating robust materials with enhanced thermal stability and mechanical strength.

One specific example is the synthesis of tellurophene-containing π-conjugated polymers. In this process, this compound is a co-monomer in a Sonogashira-Hagihara cross-coupling polycondensation reaction. The resulting polymer exhibits an extended π-conjugation system along its backbone, a key property for organic electronic materials.

Furthermore, its regioisomers, such as 1-ethynyl-4-methoxybenzene, are used in rhodium-catalyzed polymerizations to produce ultra-high molecular weight poly(phenylacetylene)s (PPAs). These polymers are highly stereoregular with a cis-transoidal configuration and are of interest for their stability, solubility, and semiconducting properties, with applications in optics and membrane separation.

Monomers for Micro- and Nanoelectronics

This compound and its isomers are valuable monomers for creating organic semiconductors and other materials for electronic applications. The extended π-conjugated systems that can be built using this molecule are essential for charge transport in electronic devices.

Research has shown that phenylene-ethynylene materials, synthesized using the regioisomer 4-ethynylanisole (B14333), can be fabricated into thin films for study as electronic materials. google.com The ethynyl linkage is fundamental to creating the conjugated backbone of these organic semiconductors. While not the ortho-isomer, this work highlights the utility of the core methoxy-ethynyl-benzene structure. A key application for such molecules is in creating thin, uniform films, which can be achieved through techniques like drop-casting or spin-coating. google.com The resulting films are crucial components in devices like organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

The ethynyl group also provides a means to graft molecules onto conductive surfaces, a key technique in molecular electronics. For instance, ethynylphenyl-derivatized molecules can be covalently attached to electrodes, enabling the study of their electronic properties at the single-molecule level.

Components for Molecular Machines

One of the most advanced applications of this compound is in the construction of molecular machines—single molecules designed to perform mechanical-like movements in response to external stimuli. The synthesis of these complex structures requires precise control and versatile building blocks.

Detailed research has demonstrated the use of 2-ethynyl anisole in the synthesis of a specific molecular rotor. acs.org The rotor, 4-((2-methoxyphenyl)ethynyl)naphthalen-1-amine, was prepared via a palladium-catalyzed reaction between 9-bromoanthracene (B49045) and 2-ethynyl anisole. acs.org This rotor was then incorporated into a larger supramolecular system based on a PAMAM dendrimer. In this larger construct, 32 of these molecular motor units were attached to the dendrimer's surface, creating a complex, multi-functional molecular machine designed for potential therapeutic applications.

The following table summarizes the key applications of this compound in materials science:

Application AreaRole of this compoundResulting Material/DeviceKey Research Finding
Functionalized PolymersCo-monomer in cross-coupling polycondensationTellurophene-containing π-conjugated polymerForms polymers with extended π-conjugation suitable for organic electronics.
Micro- and NanoelectronicsMonomer for organic semiconductorsPhenylene-ethynylene thin filmsIsomers are used to create conjugated materials that can be processed into thin films for electronic devices. google.com
Molecular MachinesKey building block for rotor synthesisMolecular rotors and complex dendrimer-based machinesUsed to synthesize 4-((2-methoxyphenyl)ethynyl)naphthalen-1-amine, a functional molecular rotor. acs.org

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the precise structure of 1-Ethynyl-2-methoxybenzene. Analysis of both proton (¹H) and carbon-13 (¹³C) spectra allows for the unambiguous assignment of each atom within the molecular framework.

¹H NMR Spectral Analysis of Alkynyl and Aromatic Protons

The ¹H NMR spectrum of this compound provides distinct signals for the alkynyl proton, the aromatic protons, and the methoxy (B1213986) group protons. The acetylenic proton (≡C-H) typically resonates in a region that is significantly upfield compared to aromatic or vinylic protons, a consequence of the magnetic anisotropy induced by the alkyne's cylindrical π-electron cloud. libretexts.org The aromatic protons appear as a complex multiplet pattern in the downfield region, characteristic of a 1,2-disubstituted benzene (B151609) ring. The methoxy group protons (–OCH₃) appear as a sharp singlet, typically around 3.9 ppm. rsc.org

In a deuterated form where the acetylenic proton is replaced, this compound-d1, the spectrum simplifies, showing only the aromatic and methoxy signals. The aromatic protons are observed as multiplets in the δ 7.30–7.48 ppm and δ 6.88–6.93 ppm ranges, with the methoxy protons presenting as a singlet at δ 3.90 ppm. rsc.org

Proton EnvironmentChemical Shift (δ) ppmMultiplicity
Aromatic Protons7.30 - 7.48Multiplet
Aromatic Protons6.88 - 6.93Multiplet
Methoxy Protons (-OCH₃)3.90Singlet
Alkynyl Proton (≡C-H)~3.0 (typical)Singlet

Note: Data for aromatic and methoxy protons are derived from the deuterated analogue this compound-d1 in CDCl₃. rsc.org The alkynyl proton shift is a typical value for terminal alkynes.

¹³C NMR Chemical Shift Assignments for sp-Hybridized Carbons and Aromatic Carbons

The ¹³C NMR spectrum provides further structural confirmation by identifying the carbon skeleton. The sp-hybridized carbons of the alkyne group are particularly noteworthy, resonating in a unique chemical shift window. In the deuterated analogue, these carbons appear as triplets due to C-D coupling. rsc.org The carbon attached to the deuterium (B1214612) (C-D) resonates around δ 75-76 ppm, while the carbon attached to the aromatic ring appears around δ 83 ppm. rsc.orgwiley-vch.de

The aromatic carbons display a set of signals consistent with the substituted benzene ring. The carbon atom bearing the methoxy group (C-O) is the most downfield of the aromatic carbons due to the deshielding effect of the oxygen atom, appearing at approximately δ 160.1 ppm. rsc.org The other aromatic carbons, both protonated (CH) and quaternary (C), are found between δ 111.1 and δ 134.4 ppm. rsc.org

Carbon EnvironmentChemical Shift (δ) ppm
Quaternary Aromatic (C-O)160.1
Aromatic (CH)134.4
Aromatic (CH)129.4
Aromatic (CH)124.1
Quaternary Aromatic (C-C≡)111.9
Aromatic (CH)111.1
sp-Hybridized (Ar-C ≡)~83.2
sp-Hybridized (≡C -H)~75.8
Methoxy (-OC H₃)55.2

Note: Data derived from the deuterated analogue this compound-d1 in CDCl₃. rsc.org The sp-hybridized carbon shifts are presented as approximate centers of the triplets observed in the deuterated species.

Deuterium Incorporation Studies via NMR Spectroscopy

Deuterium labeling is a common technique used to probe reaction mechanisms and for isotopic enrichment. marquette.eduresearchgate.net The incorporation of deuterium at the terminal alkyne position of this compound is readily confirmed by NMR spectroscopy. In a ruthenium-catalyzed synthesis of this compound-d1, the success of the deuterium incorporation is verified by several key spectral changes. rsc.org

The most direct evidence is the disappearance of the sharp singlet corresponding to the acetylenic proton in the ¹H NMR spectrum. rsc.org Concurrently, in the ¹³C NMR spectrum, the signal for the terminal sp-hybridized carbon (≡C-D) changes from a doublet (in the proton-coupled spectrum of the non-deuterated compound) to a characteristic triplet, a result of coupling to the deuterium nucleus (I=1). rsc.orgwiley-vch.de This provides unambiguous proof of the site-selective isotopic labeling.

Vibrational Spectroscopy (IR)

Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups within this compound, particularly the alkyne.

Characteristic Alkyne C≡C Stretch Analysis

The IR spectrum of this compound is distinguished by absorption bands characteristic of its terminal alkyne functionality. The stretching vibration of the carbon-carbon triple bond (C≡C) gives rise to a sharp, though often weak, absorption band in the region of 2100–2260 cm⁻¹. orgchemboulder.comlibretexts.org Furthermore, the C-H stretch of the terminal alkyne (≡C-H) is expected to produce a strong, narrow band near 3300 cm⁻¹. libretexts.orgorgchemboulder.com These two absorptions are highly diagnostic for the presence of the ethynyl (B1212043) group. Other prominent bands include those for aromatic C=C stretches (~1450–1600 cm⁻¹) and the strong C-O-C ether stretches (~1000–1250 cm⁻¹).

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Terminal Alkyne≡C-H stretch3330 - 3270
Terminal AlkyneC≡C stretch2260 - 2100
Aromatic RingC=C stretch~1600 - 1450
Aryl EtherC-O-C stretch~1250 - 1000

Note: Ranges are based on established spectroscopic data for the respective functional groups. orgchemboulder.comlibretexts.org

Mass Spectrometry (MS) Techniques

Mass spectrometry is employed to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable, providing a highly accurate mass measurement that can confirm the molecular formula, C₉H₈O. umich.educsic.es The monoisotopic mass of the compound is 132.05751 Da. uni.lu

In electrospray ionization (ESI) or other soft ionization techniques, the molecule is typically observed as a protonated molecular ion [M+H]⁺ or as an adduct with other cations like sodium [M+Na]⁺. Predicted mass-to-charge ratios (m/z) for common adducts are used to identify the compound in complex mixtures. uni.lu

AdductPredicted m/z
[M]⁺132.0570
[M+H]⁺133.0648
[M+Na]⁺155.0467
[M+K]⁺171.0207
[M-H]⁻131.0502

Note: Data obtained from predicted values based on the molecular formula C₉H₈O. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous identification of this compound by providing its exact mass. The molecular formula of this compound is C₉H₈O. uni.lucymitquimica.com HRMS analysis determines the monoisotopic mass with high precision, allowing for differentiation from other compounds with the same nominal mass. mdpi.com The calculated monoisotopic mass for C₉H₈O is 132.05751 Da. uni.lu HRMS is often performed using techniques like electrospray ionization (ESI) or electron ionization (EI). mdpi.comrsc.org In addition to the parent ion, HRMS can provide data on adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, which further aids in structural confirmation. uni.lu

Table 1: Predicted HRMS Data for this compound Adducts

Adduct Type Calculated m/z
[M+H]⁺ 133.06479
[M+Na]⁺ 155.04673
[M-H]⁻ 131.05023
[M+NH₄]⁺ 150.09133
[M+K]⁺ 171.02067

Data sourced from predicted values. uni.lu

X-Ray Crystallography for Solid-State Structure Elucidation

X-Ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid state. While a specific single-crystal X-ray structure for this compound was not detailed in the provided search results, the technique's application to analogous compounds, such as substituted 1-ethynyl-2-nitrobenzenes, demonstrates its power. researchgate.net For this compound, a crystallographic study would precisely measure bond lengths, bond angles, and torsion angles, confirming the ortho substitution pattern and the planarity of the benzene ring. researchgate.netrsc.org

Furthermore, this technique elucidates intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. researchgate.netgdut.edu.cn In related structures, interactions involving the ethynyl C-H group and oxygen atoms of substituents have been observed. researchgate.net Such an analysis would provide invaluable insight into the supramolecular assembly of this compound in the solid phase.

Electronic Spectroscopy for Conjugated Systems (UV-Vis)

The electronic properties of this compound are investigated using UV-Vis spectroscopy, which provides information about the conjugated system formed by the benzene ring and the ethynyl group. gdut.edu.cn The presence of both the electron-donating methoxy group (-OCH₃) and the π-system of the ethynyl group (-C≡CH) influences the electronic transitions within the molecule. gdut.edu.cnmdpi.com

The UV-Vis spectrum of such aromatic alkynes typically displays absorption bands corresponding to π–π* transitions. mdpi.com The extension of the π-conjugation by the ethynyl group generally results in a bathochromic (red) shift of the absorption maxima compared to benzene itself. mdpi.com The nature and position of substituents significantly impact the absorption wavelengths. gdut.edu.cnmdpi.com For instance, the electron-donating character of a methoxy group can further influence the energy of these transitions. gdut.edu.cn In studies of similar conjugated molecules, distinct absorption bands are often observed, with the long-wavelength absorption originating from n–π* and π–π* transitions characteristic of the extended π-conjugated system. gdut.edu.cn

Table 2: Illustrative UV-Vis Absorption Data for Related Aryl Alkynes

Compound Solvent Absorption Maxima (λmax) Reference
Fluorene derivative with ethynyl-4-methoxybenzene substituents THF 370 nm mdpi.com
Pyreno[2,1-b]furan with methoxy substituents THF 495 nm gdut.edu.cn

This table provides context from related conjugated systems to illustrate typical spectral regions.

Mechanistic Investigations and Computational Studies

Exploration of Reaction Mechanisms

The reactivity of 1-ethynyl-2-methoxybenzene is largely governed by its two key functional groups: the terminal alkyne and the ortho-methoxy substituent on the benzene (B151609) ring. Mechanistic studies primarily focus on how these groups participate in and influence the course of chemical transformations, particularly in metal-catalyzed reactions.

Catalytic Cycles in Transition Metal-Mediated Reactions

Transition metal catalysis provides a powerful platform for the functionalization of alkynes like this compound. mdpi.com These reactions typically proceed through a series of well-defined elementary steps involving the metal center, which are collectively known as the catalytic cycle. A general mechanism, particularly for palladium-catalyzed cross-coupling reactions, involves three key phases: oxidative addition, transmetalation, and reductive elimination. rsc.org

In a typical cross-coupling reaction, such as the Sonogashira coupling, a Pd(0) catalyst first undergoes oxidative addition with an aryl halide. Concurrently, a copper co-catalyst activates the terminal alkyne of this compound to form a copper acetylide. This species then undergoes transmetalation with the Pd(II) complex. The final step is reductive elimination from the resulting palladium complex, which forms the new carbon-carbon bond of the product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. ntu.edu.sg

Similar principles apply to other transformations such as cyclization and annulation reactions. For instance, in a cobalt-catalyzed oxidative [4+2] annulation of styrenes with this compound, the proposed mechanism involves the formation of a radical cation intermediate, highlighting the diverse pathways through which transition metals can mediate reactions involving this substrate. nih.govd-nb.info

Influence of Electronic Properties of Substituents on Reaction Pathways

The electronic nature of the substituents on the aromatic ring significantly impacts the reactivity of the ethynyl (B1212043) group. The methoxy (B1213986) group (-OCH₃) at the ortho position of this compound is a strong electron-donating group due to resonance (p-π conjugation). libretexts.org This electron-donating character increases the electron density of the alkyne's triple bond, enhancing its nucleophilicity.

This increased nucleophilicity generally promotes reactions where the alkyne acts as a nucleophile. For example, in oxidative radical cation Diels-Alder type reactions, electron-rich alkynes like those bearing methoxy groups show increased reactivity and often lead to higher product yields compared to their electron-neutral or electron-deficient counterparts. nih.govd-nb.info In one study of oxidative [4+2] annulation, aromatic alkynes with electron-donating groups like methoxy provided products in high yields (up to 93%), whereas those with electron-withdrawing groups such as halides resulted in lower yields. nih.gov

Conversely, in reactions mediated by frustrated Lewis pairs (FLPs), the electronic properties of both the alkyne and the reaction partner are crucial. DFT calculations have been used to probe the energy barriers of reaction pathways, showing that the combination of electron-rich or electron-deficient substrates dictates the favorability of a given mechanistic route. cardiff.ac.uk The presence of the ortho-methoxy group in this compound thus plays a critical role in directing the course and efficiency of its chemical transformations.

Theoretical Chemistry Approaches

Computational chemistry provides invaluable tools for understanding the intrinsic properties of molecules like this compound at an electronic level. These methods complement experimental findings by offering insights into molecular structure, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of molecules. scispace.com For this compound, DFT calculations can determine ground-state properties such as optimized molecular geometry, electron density distribution, and the energies of frontier molecular orbitals (HOMO and LUMO). youtube.comaps.org

The analysis of the electronic structure provides a quantitative basis for understanding the compound's reactivity. The electron-donating nature of the methoxy group, for instance, can be visualized through charge density plots and quantified by calculating partial atomic charges. scirp.org The energies and shapes of the HOMO and LUMO orbitals are particularly important, as they help to explain the molecule's behavior in pericyclic reactions and its interactions with metal catalysts. DFT is also employed to calculate the energies of transition states and intermediates along a reaction coordinate, offering a detailed map of the reaction mechanism and helping to rationalize observed product selectivities. cardiff.ac.uk

Time-Dependent DFT (TD-DFT) for Excited State Properties

While DFT is primarily a ground-state theory, its extension, Time-Dependent Density Functional Theory (TD-DFT), is a powerful method for studying electronically excited states. rsc.orgresearchgate.net This is particularly relevant for understanding a molecule's response to light, such as in UV-Vis absorption spectroscopy and photochemistry. faccts.de

TD-DFT calculations on this compound can predict its electronic absorption spectrum by calculating the energies of vertical electronic transitions from the ground state to various excited states and their corresponding oscillator strengths. scm.comcp2k.org These calculations allow for the assignment of experimentally observed absorption bands to specific electronic transitions, such as π-π* transitions within the aromatic system. Furthermore, TD-DFT can be used to optimize the geometries of excited states, providing insights into fluorescence phenomena and potential photochemical reaction pathways. scm.com

Molecular Modeling and Energy Minimization Studies

Molecular modeling encompasses a range of computational techniques used to build and manipulate three-dimensional models of molecules and predict their conformations. nih.gov For a flexible molecule like this compound, where rotation around the single bond connecting the methoxy group to the ring is possible, molecular modeling can identify the most stable spatial arrangements.

The process typically begins with the construction of an initial 3D structure. This structure is then subjected to energy minimization, an algorithmic process that adjusts bond lengths, bond angles, and dihedral angles to find a low-energy conformation. uci.edubiosolveit.de This is achieved by using a force field, which is a set of empirical potential energy functions that describe the energy of the molecule as a function of its atomic coordinates. uci.edu The goal is to find energy minima on the potential energy surface, with the lowest of these, the global energy minimum, representing the most stable conformation of the molecule. tntech.edubiosolveit.de This information is crucial for understanding steric effects in its reactions and for interpreting spectroscopic data.

Prediction of Reactivity and Selectivity

The prediction of reactivity and selectivity for this compound is a focal point of computational and mechanistic studies, aiming to forecast its behavior in complex chemical transformations. These predictions are grounded in the compound's distinct electronic and structural features, namely the interplay between the electron-donating methoxy group (-OCH₃) and the electron-withdrawing, reactive ethynyl group (-C≡CH).

Computational methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the molecule's reactivity profile. umich.edu DFT calculations can model transition states, map potential energy surfaces, and calculate activation energies, which collectively help in predicting the most likely reaction pathways and the regioselectivity of a given transformation. umich.edu Such studies often employ functionals like B3LYP with semiempirical corrections for dispersion forces (e.g., D3) to achieve higher accuracy. umich.edu

The primary reactive centers of this compound are the aromatic ring and the ethynyl group. The methoxy group activates the benzene ring towards electrophilic aromatic substitution by donating electron density. Conversely, the sp-hybridized carbons of the ethynyl group enhance its reactivity in cycloaddition and coupling reactions.

Electronic Structure and Reactivity Hotspots

Computational analyses reveal key insights into the molecule's electronic configuration, which governs its reactivity. The distribution of molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), indicates the most probable sites for nucleophilic and electrophilic attack. For analogous substituted ethynylbenzene systems, the HOMO is often localized on the ethynyl and aromatic π-system, while the LUMO may be associated with other parts of the molecule, guiding its reaction with various reagents.

Table 1: Predicted Reactivity of Functional Groups in this compound
Functional GroupElectronic EffectPredicted ReactivityGoverning FactorsRelevant Reaction Types
Ethynyl (-C≡CH)Inductively electron-withdrawingHigh reactivity at the π-bondssp-hybridization, high electron density of the triple bondCycloaddition, Coupling (e.g., Sonogashira), Hydroboration, Hydration. nih.gov
Methoxy (-OCH₃)Resonantly electron-donatingActivates the aromatic ring; directs electrophilesLone pair electrons on oxygen delocalize into the ringElectrophilic Aromatic Substitution (e.g., nitration, halogenation).
Aromatic RingActivated by the methoxy groupSusceptible to electrophilic attack, particularly at ortho and para positions relative to the methoxy groupMesomeric effect of the -OCH₃ groupElectrophilic Aromatic Substitution, Metal-catalyzed functionalization.

Prediction of Selectivity

Predicting selectivity—encompassing regioselectivity and chemoselectivity—is a critical aspect of mechanistic studies on this compound.

Regioselectivity: In reactions involving multiple possible sites of attack, computational models are used to predict the favored regioisomer.

Cycloaddition Reactions: In [3+2] cycloadditions with 1,3-dipoles, the reaction of unsymmetrically substituted benzynes can lead to mixtures of regioisomers. acs.org For related o-alkynylphenols, cyclization reactions have been shown to proceed with high regioselectivity, favoring 5-exo-dig pathways. researchgate.net DFT calculations can rationalize these outcomes by comparing the activation barriers for the formation of different isomers.

Gold-Catalyzed Reactions: In gold-catalyzed oxyarylation reactions, this compound reacts with iodoarenes to form 2,3-disubstituted benzofurans, demonstrating a specific regiochemical outcome. chemrxiv.org Mechanistic studies involving DFT calculations suggest an oxidative addition/π-activation pathway is preferred over other potential mechanisms. chemrxiv.org

Frustrated Lewis Pairs (FLP) Reactions: Studies on the related 1-ethynyl-2-vinylbenzene using FLPs have shown that selectivity can be highly dependent on the solvent. scispace.comacs.org DFT calculations were used to explain this solvent-dependent site selectivity, revealing different energy barriers for Csp³–Csp (alkyne) versus Csp³–Csp² (alkene) coupling. scispace.comacs.org Although a different substrate, this highlights the power of computational methods to predict regioselectivity based on reaction conditions.

Chemoselectivity: When multiple functional groups could potentially react, chemoselectivity becomes paramount. For instance, in hydroboration reactions, catalysts have been developed that selectively reduce the alkyne triple bond in molecules containing both alkynes and alkenes, leaving the double bond intact. nih.gov

Table 2: Computational Prediction of Selectivity in Reactions of Ethynyl Aromatics
Reaction TypeCompeting Pathways / SitesPredicted SelectivityMethod of PredictionReference Finding
FLP-Mediated Cross-CouplingAlkyne vs. Alkene functional groupSolvent-dependent site-selectivity (Csp³–Csp vs. Csp³–Csp²)DFT calculations of transition state energy barriersIn reactions with 1-ethynyl-2-vinylbenzene, polar solvents like THF favor Csp³–Csp² coupling, whereas less polar solvents can favor Csp³–Csp coupling. scispace.comacs.org
Rh(I)-Catalyzed AnnulationFormation of different thiophene (B33073) regioisomersRegioselectivity is controlled by the electronic nature of substituentsDFT calculations and experimental data correlationFor related alkynes, electron-donating groups on the reaction partner favor one regioisomer, while electron-withdrawing groups favor another. researchgate.net
Gold-Catalyzed OxyarylationMigratory insertion vs. Oxidative addition pathwayFavors an anti-selective oxidative addition/π-activation pathwayControl experiments, NMR, Mass Spectrometry, and DFT studiesThis pathway is distinct from the syn-selective pathways common with other transition metals. chemrxiv.org
Catalytic HydroborationAlkyne vs. Alkene functional groupHigh chemoselectivity for the alkyne groupExperimental screening with catalyst systemsTitanium catalysts have been shown to selectively hydroborate terminal alkynes in the presence of alkenes. nih.gov

Structure Activity Relationship Sar and Bioisosteric Research

Comparative Analysis with Related Alkyne-Substituted Aromatics

The biological and chemical properties of ethynyl-substituted aromatics are significantly influenced by the nature and position of other substituents on the aromatic ring. A comparative analysis of 1-ethynyl-2-methoxybenzene with its isomers and other related compounds reveals key insights into their structure-activity relationships.

The position of the methoxy (B1213986) group (ortho, meta, or para) relative to the ethynyl (B1212043) group has a profound impact on the electronic and steric properties of the molecule, which in turn affects its reactivity and biological interactions. For instance, in the context of synthesizing β-keto 1,2,3-triazoles, p-methyl-substituted phenylacetylenes were found to be more reactive than the m-methoxy-substituted phenylacetylene (B144264). researchgate.net This difference in reactivity can be attributed to the electronic effects of the substituents on the alkyne's electron density.

In hydroboration reactions, the meta-substituent on phenylacetylene appears to be a key determinant of (Z)-selectivity. For example, the hydroboration of 3-methoxyphenylacetylene afforded the corresponding product with a high Z/E ratio. acs.org

When incorporated into andrographolide (B1667393) derivatives, the resulting triazole from 4-ethynylanisole (B14333) (the para-isomer) contributed to the anticancer activity of the final compound. mdpi.com The following table provides a comparison of the physicochemical properties of the methoxy-substituted ethynylbenzene isomers.

Compound NameCAS NumberMolecular Weight ( g/mol )Boiling Point (°C)Refractive Index (n20/D)Density (g/mL at 25°C)
This compound 767-91-9132.161971.57201.022
1-Ethynyl-3-methoxybenzene 7514-40-1132.1687-91/11 mmHg1.5551.04
1-Ethynyl-4-methoxybenzene 768-60-5132.16194.81.5631.019

This data is compiled from multiple sources. chemsrc.com

Impact of Ethynyl Group on Bioactivity in Ligand Design

The ethynyl group is a versatile functional group in medicinal chemistry, valued for its unique properties that can significantly influence the bioactivity of a ligand. Its small size, linearity, and ability to participate in various non-covalent interactions make it an attractive moiety for drug design.

The ethynyl group can act as a weak hydrogen bond donor, a property that allows it to mimic other important interactions, such as halogen bonds. nih.gov This bioisosteric relationship is crucial in optimizing ligand-receptor interactions. For example, the replacement of a chloro moiety with an ethynyl group is a known strategy in the design of epidermal growth factor receptor (EGFR) kinase inhibitors. chemsrc.com

Furthermore, the ethynyl group's π-system can engage in π-stacking interactions with aromatic residues in a protein's binding pocket. Its rigidity also serves to lock the conformation of a molecule, reducing the entropic penalty upon binding to a receptor and potentially increasing affinity. This conformational restriction is a key feature in the design of potent inhibitors.

In some contexts, the terminal ethynyl group provides a reactive handle for "click chemistry" reactions, allowing for the straightforward synthesis of more complex molecules, such as 1,2,3-triazoles, which are themselves important pharmacophores.

Exploration of Structural Modifications for Optimized Chemical Properties

The scaffold of this compound and its derivatives is often subjected to structural modifications to fine-tune their physicochemical and pharmacokinetic properties, such as solubility, metabolic stability, and bioavailability. These modifications are a critical part of the drug discovery process, aiming to transform a biologically active compound into a viable drug candidate.

One common strategy is the introduction of polar functional groups to enhance aqueous solubility. For example, the methoxy group itself improves solubility compared to an unsubstituted phenylacetylene. Further modifications, such as the introduction of hydroxyl or amino groups, can further enhance this property.

Metabolic stability is another key consideration. The introduction of fluorine atoms at strategic positions on the aromatic ring can block sites of metabolic oxidation, thereby increasing the compound's half-life in the body.

The lipophilicity of a molecule, often expressed as its logP value, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The following table illustrates how modifications to the core structure of ethynyl-substituted benzenes can alter their calculated logP values.

CompoundStructureCalculated logP
This compound 2.5
1-Ethyl-2-methoxybenzene 3.2
1-Ethynyl-4-methoxybenzene 2.5

Calculated logP values are from PubChem. nih.govnih.gov

These modifications are guided by structure-activity relationship studies and computational modeling to predict the impact of structural changes on both biological activity and physicochemical properties.

Insights from Combretastatin (B1194345) Derivative Studies

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors. However, its clinical utility is hampered by its poor solubility and isomerization to the inactive trans-isomer. Consequently, extensive research has focused on developing analogues of CA-4 with improved properties, and the this compound moiety has been incorporated into some of these designs.

In many combretastatin analogues, the cis-stilbene (B147466) bridge of CA-4 is replaced with a more stable heterocyclic ring, such as a triazole or an indole (B1671886). The this compound scaffold can serve as a precursor to one of the aromatic rings in these analogues. For example, Sonogashira coupling reactions involving substituted ethynylbenzenes are a common method for constructing the carbon framework of these complex molecules. google.com

Quantitative structure-activity relationship (QSAR) studies have been employed to develop predictive models for the tubulin inhibitory activity of combretastatin-like compounds, highlighting the importance of the steric and electronic properties of the substituents on both aromatic rings. nih.gov The insights gained from these studies guide the rational design of new combretastatin analogues with enhanced potency and improved drug-like properties.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols and characterization methods for 1-Ethynyl-2-methoxybenzene?

  • Methodology : The compound is synthesized via iodocyclization of alkynes. For example, This compound (16b) was prepared using General Procedure 1, yielding a yellow oil (94% from 2-iodothioanisole). Characterization includes ¹H NMR (400 MHz, CDCl₃: δ 7.46–3.47 ppm) and comparison with literature data .
  • Key Steps : Monitor reaction progress via TLC, purify by column chromatography, and validate purity using spectroscopic techniques.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves (EN374 standard), lab coats, and safety goggles. For respiratory protection, employ NIOSH-approved P95 respirators for dust/particulates .
  • Storage : Store in tightly sealed containers in cool (<25°C), ventilated areas away from heat/light. Incompatible with strong acids, bases, and oxidizers .
  • First Aid : For skin contact, wash with soap/water; for eye exposure, rinse for 15 minutes. Avoid inducing vomiting if ingested .

Q. How should accidental spills or environmental releases be managed?

  • Containment : Use inert absorbents (e.g., vermiculite) and avoid water jets to prevent dispersion. Collect waste in labeled hazardous containers.
  • Environmental Precautions : Do not discharge into waterways due to uncharacterized ecotoxicity .

Advanced Research Questions

Q. How does the reactivity of this compound vary under different experimental conditions?

  • Stability : The compound is stable under normal lab conditions but decomposes upon exposure to strong acids/bases, releasing toxic fumes (e.g., CO, NOₓ). Avoid catalytic metals or high temperatures to prevent unintended cyclization .
  • Reaction Design : Optimize alkyne participation in Sonogashira couplings or cycloadditions by maintaining inert atmospheres (N₂/Ar) and using Pd/Cu catalysts .

Q. How can researchers address contradictions in toxicity data or gaps in safety profiles?

  • Risk Mitigation : Given limited acute toxicity data (Category 4 for oral/dermal/inhalation routes per CLP), adopt ALARA principles. Conduct in silico toxicity prediction (e.g., QSAR models) and validate with in vitro assays (e.g., Ames test) .
  • Exposure Monitoring : Implement air sampling in workspaces and track biomarkers of exposure (e.g., urinary metabolites) during long-term studies .

Q. What strategies resolve discrepancies in spectral data during characterization?

  • Validation : Cross-reference NMR/IR data with published spectra (e.g., δ 3.47 ppm for terminal alkyne protons). Use high-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (C₉H₈O: 132.16 g/mol) .
  • Purity Checks : Employ HPLC with UV detection (λ ~254 nm) to identify impurities from side reactions (e.g., dimerization).

Methodological Recommendations

  • Experimental Design : For novel derivatives, prioritize small-scale reactions (≤1 mmol) to minimize waste and hazards.
  • Data Documentation : Maintain detailed logs of reaction conditions (temp, solvent, catalyst) and anomalies (e.g., color changes, precipitates).
  • Collaborative Review : Cross-validate findings with computational chemistry tools (e.g., DFT for reaction mechanism modeling).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.